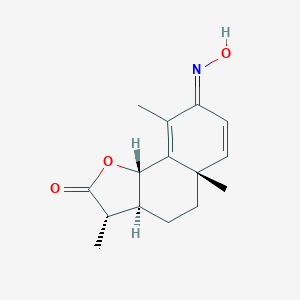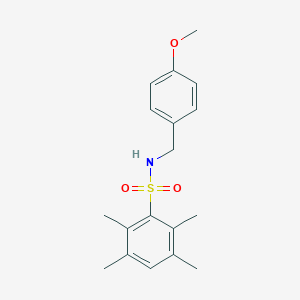
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPTP and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of MPTP involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
MPTP has a range of biochemical and physiological effects that make it a valuable tool for researchers. These effects include the selective destruction of dopamine-producing neurons, the induction of oxidative stress, and the production of reactive oxygen species. MPTP has also been shown to cause changes in the expression of genes involved in inflammation and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPTP in lab experiments include its selectivity for dopamine-producing neurons, its ability to induce symptoms similar to those seen in Parkinson's disease, and its well-established synthesis method. However, there are also limitations to using MPTP, including its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease.
Direcciones Futuras
There are many potential future directions for research involving MPTP. These include the development of new treatments for Parkinson's disease based on an improved understanding of the mechanisms underlying the disease, the use of MPTP as a tool for studying other neurodegenerative diseases, and the development of new methods for synthesizing MPTP and related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and to develop new methods for mitigating its toxicity.
Métodos De Síntesis
The synthesis of MPTP involves the condensation of 3-methylaminopropiophenone with 2,3-dihydrothiophene in the presence of an acid catalyst. The resulting product is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. This synthesis method has been well-established and has been used by researchers for many years.
Aplicaciones Científicas De Investigación
MPTP has been used extensively in scientific research as a tool for studying the dopaminergic system in the brain. This compound is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes MPTP a valuable tool for studying the mechanisms underlying this disease and for developing new treatments.
Propiedades
Número CAS |
10083-53-1 |
|---|---|
Nombre del producto |
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen |
Fórmula molecular |
C12H9ClO3S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
(3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+ |
Clave InChI |
RDBMZAMQBNYOIJ-VIZOYTHASA-N |
SMILES isomérico |
CNCC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES canónico |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
Otros números CAS |
46962-44-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)





![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)


